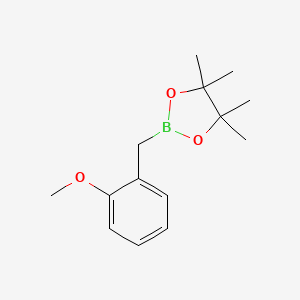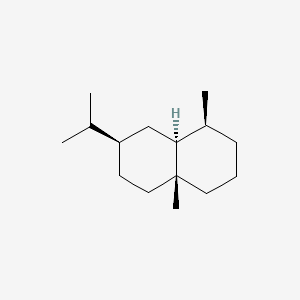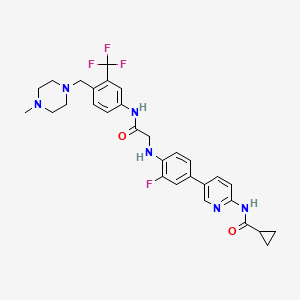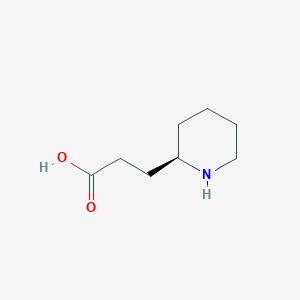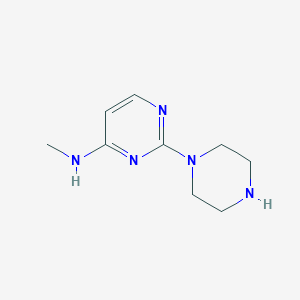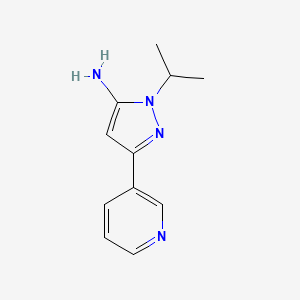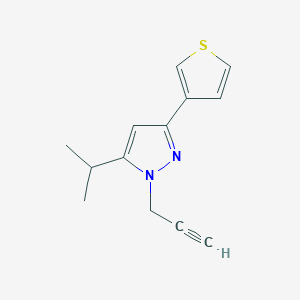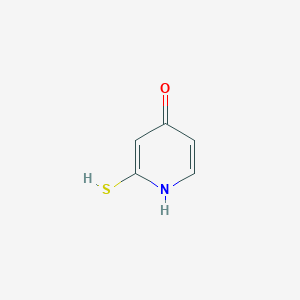
4-Hydroxypyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypyridine-2(1H)-thione is a heterocyclic compound with a pyridine ring substituted with a hydroxyl group at the fourth position and a thione group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxypyridine-2(1H)-thione can be synthesized through various methods. One common approach involves the cyclocondensation of β-methoxy-β-ketoenamides, which are obtained from the multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids . This process involves the following steps:
Multicomponent Reaction: Alkoxyallenes, nitriles, and carboxylic acids react to form β-methoxy-β-ketoenamides.
Cyclocondensation: The β-methoxy-β-ketoenamides undergo cyclocondensation to form 4-hydroxypyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The thione group can be reduced to form thiol derivatives.
Substitution: The compound can undergo substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxypyridine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxypyridine-2(1H)-thione involves its interaction with various molecular targets and pathways. The hydroxyl and thione groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypyridine: Similar structure but lacks the thione group.
2-Hydroxypyridine: Hydroxyl group at the second position instead of the fourth.
4-Aminopyridine: Amino group instead of the hydroxyl group at the fourth position.
Uniqueness
4-Hydroxypyridine-2(1H)-thione is unique due to the presence of both hydroxyl and thione groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H5NOS |
|---|---|
Molecular Weight |
127.17 g/mol |
IUPAC Name |
2-sulfanyl-1H-pyridin-4-one |
InChI |
InChI=1S/C5H5NOS/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8) |
InChI Key |
OYMTWUYXTXPUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=CC1=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


